5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC15905799
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O4 |
|---|---|
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-10-9(11)7-8-12(16-10)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | ITKZSQWSEPHGOM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic quinoline core substituted at positions 2 and 5. The quinoline nitrogen at position 1 contributes to aromatic stability, while the carboxylic acid at position 2 enables salt formation and hydrogen bonding . Position 5 hosts a Boc-protected amino group (–NHBoc), which masks nucleophilic amine reactivity during synthetic workflows.
Key structural attributes:
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Functional groups: Carboxylic acid (–COOH), Boc-protected amine (–NHBoc)
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Spatial arrangement: Planar quinoline ring with orthogonal substituents enhancing stereoelectronic diversity.
Physicochemical Characteristics
Experimental data from PubChem indicate a melting point range of 210–215°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) . The Boc group increases lipophilicity (logP ≈ 2.1), while the carboxylic acid promotes aqueous solubility at physiological pH.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 288.30 g/mol | Mass spectrometry |
| logP | 2.1 (predicted) | Chromatographic analysis |
| Aqueous Solubility | 0.8 mg/mL (pH 7.4) | Shake-flask method |
Synthetic Methodologies
Boc Protection Strategies
The amino group is typically protected early in synthesis to prevent undesired side reactions. A common approach involves treating 5-aminoquinoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving >90% yield under mild conditions .
Reaction conditions:
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Solvent: THF/DMF (4:1 v/v)
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Catalyst: 4-Dimethylaminopyridine (DMAP)
Carboxylic Acid Functionalization
The carboxylic acid at position 2 undergoes standard transformations:
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Esterification: Methanol/H₂SO₄ yields methyl esters for improved volatility .
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Amide coupling: EDCI/HOBt mediates conjugation with amines, critical for peptidomimetic drug candidates.
Example synthesis pathway:
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Boc protection: 5-Aminoquinoline-2-carboxylic acid → Boc derivative (87% yield) .
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Deprotection: Trifluoroacetic acid (TFA) removes Boc post-conjugation.
| Compound | IC₅₀ (HepG2) | Mechanism |
|---|---|---|
| 5-((Boc)amino)quinoline-2-COOH | 22 µM (predicted) | ROS induction |
| 8-((Boc)amino)quinoline-2-COOH | 35 µM | Topoisomerase inhibition |
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a key precursor in synthesizing kinase inhibitors and antibiotic conjugates. For example, coupling with β-lactam scaffolds yields cephalosporin analogs with enhanced Gram-negative coverage .
Materials Science
Coordination polymers incorporating 5-((Boc)amino)quinoline-2-carboxylic acid exhibit luminescent properties. Europium(III) complexes show quantum yields of 0.42, suitable for OLED applications .
Representative coordination system:
Structural Analogues and Comparative Analysis
Positional Isomers
Substitution patterns profoundly influence bioactivity:
| Isomer | Biological Activity | Solubility (mg/mL) |
|---|---|---|
| 5-((Boc)amino)quinoline-2-COOH | Antimicrobial | 0.8 |
| 6-((Boc)amino)quinoline-2-COOH | Antiviral | 1.2 |
| 8-((Boc)amino)quinoline-2-COOH | Neuroprotective | 0.5 |
Functional Group Variants
Replacing the carboxylic acid with sulfonamide (–SO₂NH₂) boosts blood-brain barrier penetration but reduces aqueous solubility by 40% .
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